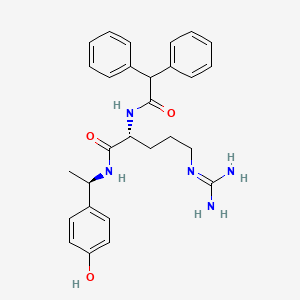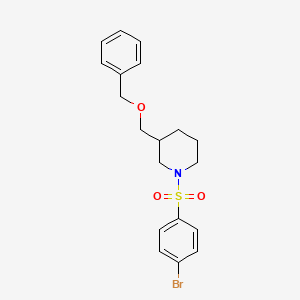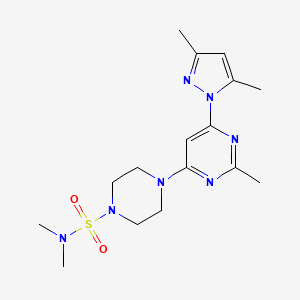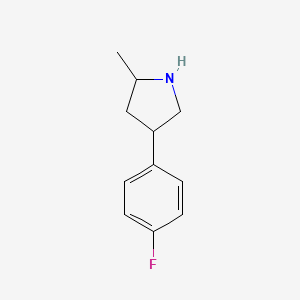
4-(4-Fluorophenyl)-2-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-2-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a fluorine atom on the phenyl ring and a methyl group on the pyrrolidine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-methylpyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with 2-methylpyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 4-(4-Fluorophenyl)-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(4-Fluorophenyl)-2-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-2-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting pathways such as enzyme inhibition or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
4-Fluoroamphetamine: A psychoactive research chemical with stimulant properties.
4-Fluorophenylpiperazine: Known for its psychoactive effects and use in research.
Uniqueness: 4-(4-Fluorophenyl)-2-methylpyrrolidine is unique due to its specific structural features, such as the combination of a fluorine-substituted phenyl ring and a methyl-substituted pyrrolidine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
4-(4-fluorophenyl)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWUTFVPCPKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2911372.png)

![4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE](/img/structure/B2911375.png)
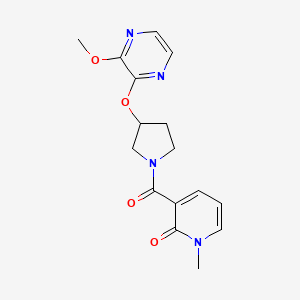
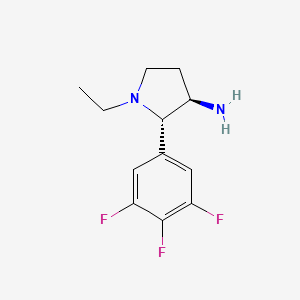
![1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2911378.png)
![2-(methylsulfanyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2911380.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid](/img/structure/B2911386.png)
